molecular formula C13H13BrN2O B1455805 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine CAS No. 1416336-77-0

5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine

Cat. No.: B1455805
CAS No.: 1416336-77-0
M. Wt: 293.16 g/mol
InChI Key: JKADIKYBKLUKJW-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for constructing complex molecules.

Biology: This compound may be utilized in biological research to study its effects on cellular processes and its potential as a bioactive molecule.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism by which 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    5-bromo-N1-(4-hydroxyphenyl)benzene-1,2-diamine: Similar structure but with a hydroxy group instead of a methoxy group.

    5-chloro-N1-(4-methoxyphenyl)benzene-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.

    5-bromo-N1-(4-methylphenyl)benzene-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine imparts unique chemical properties, such as increased electron-donating ability and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-N-(4-methoxyphenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKADIKYBKLUKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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